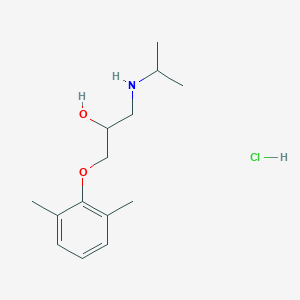

1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure and heart failure. It was first approved for medical use in the United States in 1995. Carvedilol is a racemic mixture of two enantiomers, S(-)-carvedilol and R(+)-carvedilol.

Applications De Recherche Scientifique

Carvedilol has been extensively studied for its therapeutic effects in cardiovascular diseases such as hypertension and heart failure. It has also been investigated for its potential use in other conditions such as diabetes, Alzheimer's disease, and cancer. Carvedilol has been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Mécanisme D'action

Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride reduces the effects of the sympathetic nervous system, which can lead to a decrease in heart rate and blood pressure. Carvedilol also has vasodilatory effects, which can further reduce blood pressure.

Biochemical and physiological effects:

Carvedilol has been found to have several biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, improve endothelial function, and reduce insulin resistance. Carvedilol has also been found to have anti-proliferative effects in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride in lab experiments is its well-established safety profile in humans. Carvedilol has been used clinically for over two decades and has a low incidence of adverse effects. However, one limitation of using this compound in lab experiments is its non-selective beta-blocking activity, which may make it difficult to tease out the specific effects of beta-1 versus beta-2 blockade.

Orientations Futures

There are several potential future directions for 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride research. One area of interest is its potential use in the treatment of Alzheimer's disease. Carvedilol has been found to have neuroprotective effects in animal models of Alzheimer's disease. Another area of interest is its potential use in cancer treatment. Carvedilol has been found to have anti-proliferative effects in cancer cells and may have potential as an adjunct therapy in cancer treatment. Finally, there is interest in developing more selective beta-blockers that target specific beta-adrenergic receptors.

Méthodes De Synthèse

The synthesis of 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 2,6-dimethylphenoxypropanol. This intermediate is then reacted with isopropylamine to form 1-(2,6-dimethylphenoxy)-3-(isopropylamino)propan-2-ol. Finally, the hydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.

Propriétés

IUPAC Name |

1-(2,6-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-10(2)15-8-13(16)9-17-14-11(3)6-5-7-12(14)4;/h5-7,10,13,15-16H,8-9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTCAQDBBAHFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CNC(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93933-74-5 |

Source

|

| Record name | 2-Propanol, 1-(2,6-dimethylphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93933-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B4968867.png)

![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)

![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)

![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968925.png)

![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)

![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4968940.png)

![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)

![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)

![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)

![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)